molecular formula C11H9NO5 B1369206 2-(5-Methoxy-2,3-dioxoindolin-1-yl)acetic acid

2-(5-Methoxy-2,3-dioxoindolin-1-yl)acetic acid

Cat. No. B1369206
M. Wt: 235.19 g/mol
InChI Key: GYPZZPCGDKDTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09024027B2

Procedure details

To a solution of tert-butyl 2-(5-methoxy-2,3-dioxoindolin-1-yl)acetate (0.65 g, 2.231 mmol) in DCM (20 ml), TFA (2.58 ml, 33.5 mmol) was added. The reaction was stirred at room temperature for 72 hours, then the solvent was evaporated to dryness affording 2-(5-methoxy-2,3-dioxoindolin-1-yl)acetic acid that was used in the next step without further purification (0.48 g, 2.041 mmol, 91% yield). MS/ESI+ 235.9 [MH]+
Name
tert-butyl 2-(5-methoxy-2,3-dioxoindolin-1-yl)acetate
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
2.58 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH2:12][C:13]([O:15]C(C)(C)C)=[O:14])[C:7](=[O:20])[C:6]2=[O:21].C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH2:12][C:13]([OH:15])=[O:14])[C:7](=[O:20])[C:6]2=[O:21]

Inputs

Step One
Name
tert-butyl 2-(5-methoxy-2,3-dioxoindolin-1-yl)acetate
Quantity
0.65 g
Type
reactant
Smiles
COC=1C=C2C(C(N(C2=CC1)CC(=O)OC(C)(C)C)=O)=O
Name
Quantity
2.58 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated to dryness

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
COC=1C=C2C(C(N(C2=CC1)CC(=O)O)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.